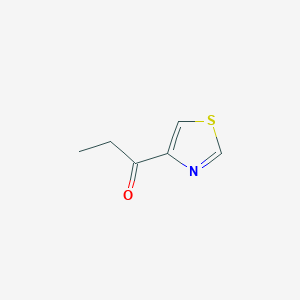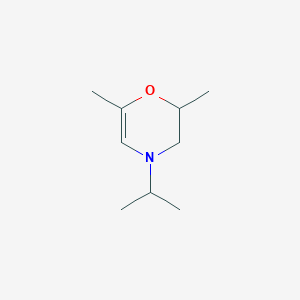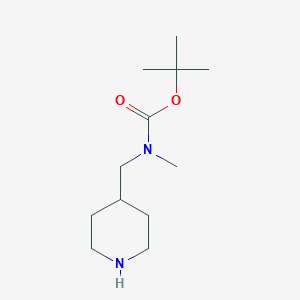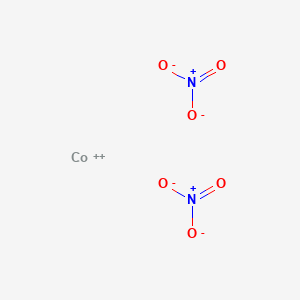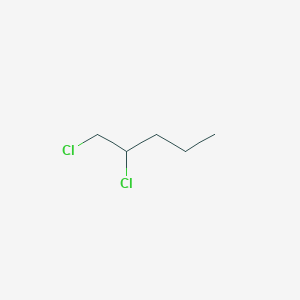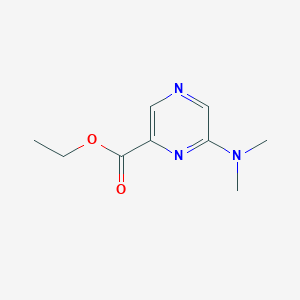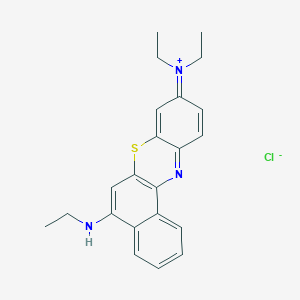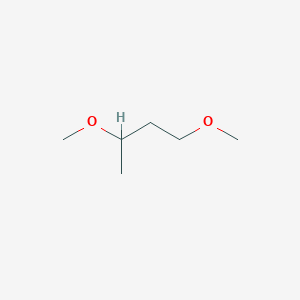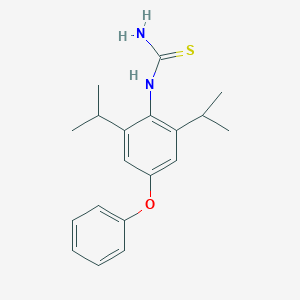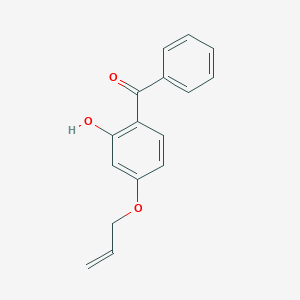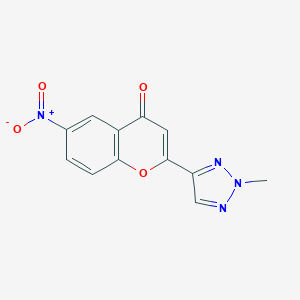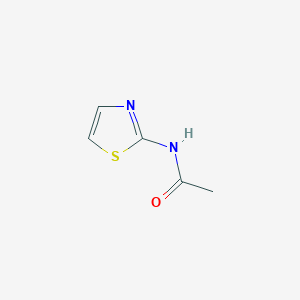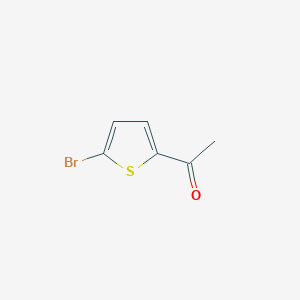![molecular formula C7H10O B160217 1-Acetylbicyclo[1.1.1]pentane CAS No. 137335-61-6](/img/structure/B160217.png)
1-Acetylbicyclo[1.1.1]pentane
概要
説明
1-Acetylbicyclo[111]pentane is a unique organic compound characterized by its bicyclic structure, which consists of a three-carbon bridge connecting two bridgehead carbons This compound is part of the bicyclo[111]pentane family, known for their rigidity and three-dimensional shape The acetyl group attached to the bicyclo[11
作用機序
Target of Action
1-Acetylbicyclo[1.1.1]pentane, also known as Ethanone, 1-bicyclo[1.1.1]pent-1-yl- (9CI), is a bioisostere for para-substituted benzene rings It’s known that bioisosteres like 1-acetylbicyclo[111]pentane are often used in drug design to interact with the same biological targets as their parent compounds .
Mode of Action
The exact mode of action of 1-Acetylbicyclo[11As a bioisostere, it is expected to interact with its targets in a similar manner to the parent compound it is replacing . The unique structure of this compound allows it to mimic the geometry and substituent exit vectors of a benzene ring .
Biochemical Pathways
The specific biochemical pathways affected by 1-Acetylbicyclo[11As a bioisostere, it is expected to affect similar pathways as the parent compound it is replacing .
Pharmacokinetics
This compound, as a bioisostere, often exhibits improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring . It generally offers high passive permeability, high water solubility, and improved metabolic stability . These properties can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The molecular and cellular effects of 1-Acetylbicyclo[11As a bioisostere, it is expected to have similar effects as the parent compound it is replacing .
準備方法
Synthetic Routes and Reaction Conditions: 1-Acetylbicyclo[1.1.1]pentane can be synthesized through several methods. One common approach involves the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . This reaction can be performed on a large scale, producing significant quantities of the compound within a short period. Another method involves the reaction between alkyl iodides and propellane under light, which does not require catalysts, initiators, or additives .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of flow photochemical reactors allows for the continuous production of the compound, ensuring high purity and yield .
化学反応の分析
Types of Reactions: 1-Acetylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols or hydrocarbons.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetyl group.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.
科学的研究の応用
1-Acetylbicyclo[1.1.1]pentane has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and enzyme mechanisms.
類似化合物との比較
Bicyclo[1.1.1]pentane: The parent compound without the acetyl group.
1,3-Diacetylbicyclo[1.1.1]pentane: A derivative with two acetyl groups.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: A derivative with carboxylic acid groups.
Uniqueness: 1-Acetylbicyclo[11Compared to other bicyclo[1.1.1]pentane derivatives, it offers a balance between stability and reactivity, making it a versatile compound for various scientific and industrial applications .
特性
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5(8)7-2-6(3-7)4-7/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKIJRPCPVSRQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12CC(C1)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
